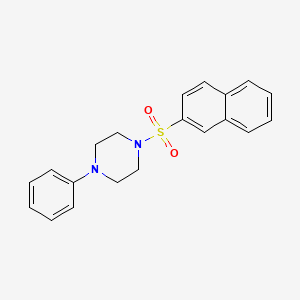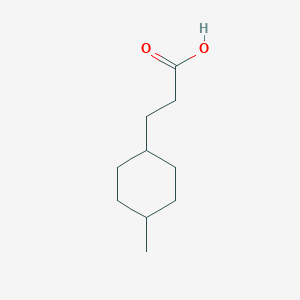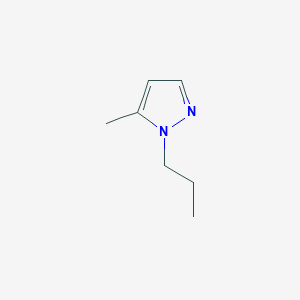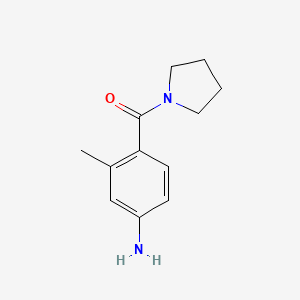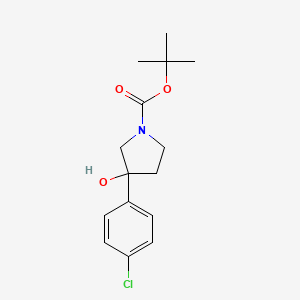
Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The compound crystallizes in the orthorhombic crystal system with space group Pbca. Intermolecular N–H···N hydrogen bonds stabilize the structure. Density functional theory (DFT) calculations provide insights into the electronic structure .
Chemical Reactions Analysis
- Inhibitory Activity : The compound significantly inhibits Jack bean urease (IC₅₀ value of 0.21 ± 0.2 μM, 100-fold higher than standard) .
- Antioxidant Property : It exhibits promising antioxidant activity (IC₅₀ value of 0.45 μg/mL against DPPH) .
- Cytotoxicity : LD₅₀ is 0.5 μg/mL in brine shrimp lethality bioassay .
- DNA Interaction : The compound interacts with DNA via intercalation (Kb; 1.605 × 10³ M⁻¹) .
Aplicaciones Científicas De Investigación
Chemical Transformations
Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate and its derivatives have been a focal point in various chemical transformations. For instance, an alkoxide anion triggered tert-butyloxycarbonyl (Boc) group migration mechanism was identified, involving an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). This compound's derivatives also show reactivity with L-selectride in anhydrous tetrahydrofuran, yielding certain isomers in quantitative yield (Boev et al., 2015).
Synthesis and Crystal Structure
A notable aspect of this compound involves its synthesis and crystal structure analysis. Research shows that its derivatives play a significant role in synthesizing novel compounds like protein tyrosine kinase Jak3 inhibitors (Chen Xin-zhi, 2011). The crystal structure of certain derivatives, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, has been determined, highlighting the compound's utility in structural chemistry (Zou Xia, 2001).
Applications in Organic Synthesis
This compound has been instrumental in various organic synthesis processes. Its application in the stereoselective synthesis of piperidine derivatives and functional anti- and syn-3,5-dihydroxyesters exemplifies its versatility in organic chemistry (Moskalenko & Boev, 2014), (Scheffler et al., 2002).
Enzyme-catalyzed Kinetic Resolution
In biochemical research, the compound has been utilized in the enzyme-catalyzed kinetic resolution of certain enantiomers, demonstrating its potential in chiral chemistry (Faigl et al., 2013).
Intermediary Role in Natural Product Synthesis
It serves as a key intermediate in synthesizing compounds like Biotin, a water-soluble vitamin crucial for metabolic processes. This illustrates the compound's significance in natural product synthesis (Qin et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-14(2,3)20-13(18)17-9-8-15(19,10-17)11-4-6-12(16)7-5-11/h4-7,19H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAPPWPHZGKHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B3125353.png)
![phenyl(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B3125356.png)
![5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3125373.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B3125381.png)
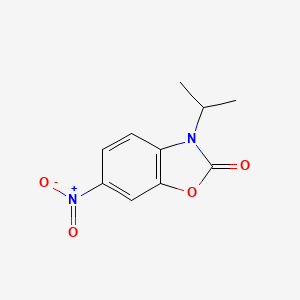
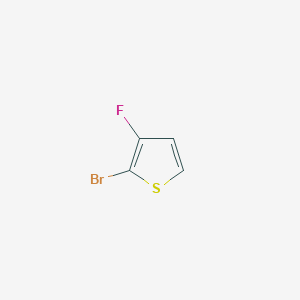
![4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one](/img/structure/B3125407.png)
![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)
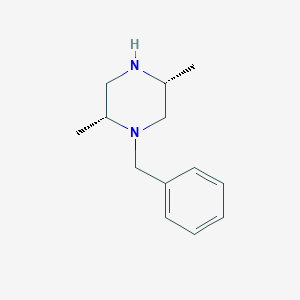
![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)
